4-Phenylbutylammonium bromide
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Overview
Description
Benzenebutanammonium Bromide is an organic compound with the chemical formula C10H16BrN. It is a white solid that is primarily used as a reagent in organic synthesis and chemical research . This compound is known for its stability and effectiveness in various chemical reactions.
Preparation Methods
Benzenebutanammonium Bromide is typically synthesized by reacting benzylic bromide compounds with butylamine under appropriate conditions . The reaction involves the nucleophilic substitution of the bromide ion with the amine group, resulting in the formation of the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Benzenebutanammonium Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various bases for elimination reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenebutanammonium Bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenebutanammonium Bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate and efficiency . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Benzenebutanammonium Bromide can be compared with other quaternary ammonium compounds such as Tetrabutylammonium Bromide and Benzyltrimethylammonium Bromide . These compounds share similar properties and applications but differ in their specific chemical structures and reactivity. Benzenebutanammonium Bromide is unique due to its specific combination of a benzene ring and a butyl group, which imparts distinct chemical properties and reactivity.
Similar compounds include:
- Tetrabutylammonium Bromide
- Benzyltrimethylammonium Bromide
- Benzyltriethylammonium Bromide
These compounds are often used in similar applications but may offer different advantages depending on the specific requirements of the reaction or process.
Properties
Molecular Formula |
C10H16BrN |
---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
4-phenylbutylazanium;bromide |
InChI |
InChI=1S/C10H15N.BrH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |
InChI Key |
QXIMNYDFEQNJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC[NH3+].[Br-] |
Origin of Product |
United States |
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